molecular formula C6H6BrMgNO B12624729 6-Methoxypyridin-2-ylmagnesium bromide, 0.25 M in THF

6-Methoxypyridin-2-ylmagnesium bromide, 0.25 M in THF

Cat. No.: B12624729
M. Wt: 212.33 g/mol
InChI Key: YQLDYASGUYMYRJ-UHFFFAOYSA-M
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Description

6-Methoxypyridin-2-ylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is characterized by the presence of a methoxy group at the 6-position of the pyridine ring, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Methoxypyridin-2-ylmagnesium bromide involves the reaction of 6-methoxypyridine with magnesium in the presence of bromine. The reaction is typically carried out in an anhydrous environment to prevent the Grignard reagent from reacting with water. The solvent used is tetrahydrofuran (THF), which stabilizes the Grignard reagent and facilitates the reaction.

Industrial Production Methods: In an industrial setting, the production of 6-Methoxypyridin-2-ylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then typically stored in a solution of THF to maintain its stability.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxypyridin-2-ylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile and attacks electrophilic carbon atoms in carbonyl compounds. This leads to the formation of new carbon-carbon bonds.

Common Reagents and Conditions:

    Aldehydes and Ketones: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.

    Carbon Dioxide: Reacts with carbon dioxide to form carboxylic acids.

    Epoxides: Opens epoxide rings to form alcohols.

Major Products:

    Alcohols: Formed from reactions with aldehydes, ketones, and epoxides.

    Carboxylic Acids: Formed from reactions with carbon dioxide.

Scientific Research Applications

6-Methoxypyridin-2-ylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-Methoxypyridin-2-ylmagnesium bromide involves the nucleophilic attack of the carbon atom bonded to magnesium on electrophilic carbon atoms in other molecules. This results in the formation of new carbon-carbon bonds. The presence of the methoxy group at the 6-position of the pyridine ring can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

  • 5-Methoxypyridin-2-ylmagnesium bromide
  • 6-Methoxypyridin-3-ylmagnesium bromide

Comparison: 6-Methoxypyridin-2-ylmagnesium bromide is unique due to the position of the methoxy group on the pyridine ring. This positional difference can significantly affect the reactivity and selectivity of the compound in various reactions. For example, 5-Methoxypyridin-2-ylmagnesium bromide has the methoxy group at the 5-position, which can lead to different steric and electronic effects compared to the 6-position.

Properties

IUPAC Name

magnesium;6-methoxy-2H-pyridin-2-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO.BrH.Mg/c1-8-6-4-2-3-5-7-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLDYASGUYMYRJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C[C-]=N1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrMgNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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